2-Isopropylsuccinic acid

Vue d'ensemble

Description

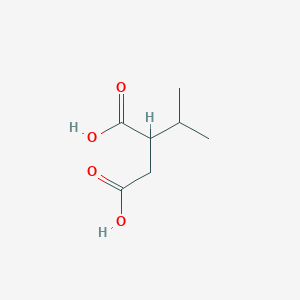

2-Isopropylsuccinic acid, also known as α-methylglutaric acid, is a dicarboxylic acid with the chemical formula C7H12O4. This compound is characterized by the presence of two carboxyl groups and an isopropyl group attached to the succinic acid backbone. It is a white crystalline solid that is soluble in water and organic solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Isopropylsuccinic acid can be synthesized through various methods. One common approach involves the alkylation of succinic acid derivatives. For instance, the reaction of succinic anhydride with isopropylmagnesium bromide followed by hydrolysis yields this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of maleic anhydride in the presence of isopropyl alcohol. This method is advantageous due to its scalability and cost-effectiveness. The reaction is carried out under high pressure and temperature, with catalysts such as palladium or nickel to facilitate the hydrogenation process .

Analyse Des Réactions Chimiques

Esterification and Acylation

2-Isopropylsuccinic acid undergoes esterification with alcohols under acidic or enzymatic catalysis. For example:

Key Conditions :

| Alcohol (ROH) | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethanol | Diethyl ester | 89 | |

| Isopropanol | Diisopropyl ester | 87 |

Decarboxylation Reactions

The α-carboxyl groups undergo thermal or acidic decarboxylation, forming 3-isopropylpropanoic acid:

Key Findings :

-

Mechanism : Protonation of carboxylate followed by CO₂ elimination .

-

Byproducts : Trace amounts of unsaturated acids (e.g., 2-isopropylacrylic acid) .

Biochemical Transformations

This compound participates in leucine biosynthesis as a precursor to 2-isopropyl-3-oxosuccinate (HMDB0012149) :

Enzymatic Data :

Acid-Base Reactivity

As a diprotic acid (, ), it forms salts with metals and bases :

Applications :

Oxidation:

The isopropyl group oxidizes to a ketone under strong oxidizers (e.g., KMnO₄):

Product : 2-Oxosuccinic acid derivative (unstable, undergoes further decarboxylation) .

Applications De Recherche Scientifique

Biodegradation Studies

One of the significant applications of 2-isopropylsuccinic acid is in the study of anaerobic biodegradation processes. Research has demonstrated that this compound can serve as a metabolic intermediate during the anaerobic degradation of low-molecular-weight alkanes, such as propane and butane. In a study focused on microbial communities in hydrocarbon-impacted environments, this compound was detected as a product of anaerobic metabolism, indicating its role in the fumarate addition pathway during alkane degradation under sulfate-reducing conditions .

Key Findings:

- Microbial Metabolism: The presence of this compound in propane-degrading enrichments suggests its importance as a metabolic byproduct, highlighting its role in microbial ecology and bioremediation efforts.

- Isotope Analysis: Carbon isotope analysis revealed that the residual propane was enriched in due to biological transformation, providing insights into the metabolic pathways involving this compound .

Industrial Applications

This compound has potential applications in the synthesis of various chemical compounds. Its unique structure makes it a valuable intermediate in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Synthesis Pathways:

- Chemical Synthesis: The compound can be synthesized through various chemical reactions involving malic acid derivatives or via alkylation processes. Its derivatives are being explored for their efficacy in enhancing product performance in different industrial applications.

Pharmaceutical Research

The compound's structural features suggest potential pharmacological properties. Research into similar dicarboxylic acids has indicated that they may exhibit biological activity, which could be leveraged for drug development.

Potential Pharmacological Uses:

- Antimicrobial Activity: Preliminary studies have indicated that related compounds may possess antimicrobial properties, warranting further investigation into this compound's biological effects.

- Metabolic Studies: Understanding how this compound interacts with biological systems could lead to insights into metabolic pathways relevant to human health.

Data Table: Summary of Applications

Case Study 1: Anaerobic Degradation of Propane

In a detailed study conducted on microbial communities from hydrocarbon-rich environments, researchers isolated strains capable of degrading propane under sulfate-reducing conditions. They identified this compound as a key metabolite produced during this process. The study utilized isotopic analysis to confirm the biological origin of the degradation products, establishing a direct link between this compound and microbial metabolism .

Case Study 2: Synthesis and Characterization

Another study focused on synthesizing this compound through novel chemical pathways involving malic acid derivatives. The researchers characterized the compound using NMR and mass spectrometry techniques to confirm its structure and purity. This research highlighted the compound's potential utility in developing new materials and pharmaceuticals .

Mécanisme D'action

The mechanism of action of 2-isopropylsuccinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic pathways. For instance, it can inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. Additionally, its structural similarity to succinic acid allows it to participate in metabolic processes, potentially influencing energy production and cellular signaling .

Comparaison Avec Des Composés Similaires

2-Isopropylsuccinic acid can be compared with other similar compounds, such as:

Succinic Acid: Both are dicarboxylic acids, but this compound has an additional isopropyl group, which imparts different chemical properties and reactivity.

2-Isopropylmalic Acid: This compound is structurally similar but contains a hydroxyl group instead of a second carboxyl group. This difference affects its solubility and reactivity.

Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, which influences its physical and chemical properties

Activité Biologique

Chemical Structure and Properties

2-Isopropylsuccinic acid (CHO) is a branched-chain dicarboxylic acid, structurally characterized by the presence of two carboxylic acid groups and an isopropyl group attached to the second carbon of the succinic acid backbone. This compound is notable for its biological activity, particularly in microbial metabolism and potential therapeutic applications.

Microbial Metabolism

Research has demonstrated that this compound plays a significant role in the anaerobic degradation of hydrocarbons. It has been identified as a metabolite in the degradation pathways of propane and pentane under sulfate-reducing conditions. Specifically, it is produced via the fumarate addition pathway during the anaerobic biodegradation of these alkanes, highlighting its importance in biogeochemical cycles and potential applications in bioremediation strategies .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown selective inhibition against specific phytopathogenic microorganisms, suggesting potential agricultural applications as a biopesticide. The compound's ability to inhibit microbial growth can be attributed to its structural features that interfere with microbial cellular processes .

Case Studies

-

Biodegradation Study

In a study focused on the biodegradation of hydrocarbons, this compound was detected as an intermediate product when propane was metabolized by specific bacterial strains. The study utilized gas chromatography-mass spectrometry (GC-MS) to confirm the presence of this compound, providing evidence for its role in anaerobic degradation pathways . -

Antimicrobial Efficacy

A case study investigating the antimicrobial effects of this compound demonstrated its effectiveness against Phytophthora species, which are known to cause significant agricultural losses. The study reported an IC value indicating that concentrations as low as 50 μM could effectively inhibit pathogen growth .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of target microorganisms.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.

- Alteration of Metabolic Pathways : By acting as a competitive inhibitor in metabolic pathways, it can redirect metabolic flux away from essential biosynthetic processes.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2-propan-2-ylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(2)5(7(10)11)3-6(8)9/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAFKUROUOLPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281047 | |

| Record name | 2-ISOPROPYLSUCCINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-45-6 | |

| Record name | NSC19884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ISOPROPYLSUCCINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.